molecular formula C15H8BrIO2 B8322383 8-Bromo-3-iodo-2-phenyl-chromen-4-one

8-Bromo-3-iodo-2-phenyl-chromen-4-one

Cat. No.: B8322383
M. Wt: 427.03 g/mol
InChI Key: LHJYGFSIXGVSTP-UHFFFAOYSA-N
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Description

8-Bromo-3-iodo-2-phenyl-chromen-4-one is a synthetically modified chromen-4-one derivative, a core structure recognized in medicinal chemistry for its significant biological potential . This compound is specifically engineered for research applications, particularly in the investigation of anti-inflammatory pathways. The strategic bromo and iodo substitutions on the chromenone core enhance its reactivity and make it a valuable intermediate for further synthetic elaboration, such as in the development of novel pyrazole derivatives through reactions with hydrazines . Scientific literature establishes that the 2-phenyl-chromen-4-one (flavone) scaffold exhibits pronounced pharmacological activity. Recent studies demonstrate that novel derivatives can potently suppress inflammation by inhibiting the TLR4/MAPK signaling pathway . This mechanism is critical, as it leads to the downregulation of key pro-inflammatory mediators including NO, IL-6, and TNF-α . Researchers can leverage this compound as a key precursor or building block for developing new therapeutic agents targeting inflammatory and immune-related diseases . The product is provided for non-human research use only and is not intended for diagnostic, therapeutic, or any other veterinary or human use.

Properties

Molecular Formula

C15H8BrIO2

Molecular Weight

427.03 g/mol

IUPAC Name

8-bromo-3-iodo-2-phenylchromen-4-one

InChI

InChI=1S/C15H8BrIO2/c16-11-8-4-7-10-13(18)12(17)14(19-15(10)11)9-5-2-1-3-6-9/h1-8H

InChI Key

LHJYGFSIXGVSTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=CC=C3)Br)I

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research indicates that 8-Bromo-3-iodo-2-phenyl-chromen-4-one exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This suggests potential applications in developing novel anticancer therapies.

Case Study:
A study published in the journal Molecules evaluated the cytotoxic effects of several chromone derivatives, including this compound, against human cancer cell lines. The findings revealed that this compound significantly reduced cell viability, indicating its potential as an effective anticancer agent .

Anti-inflammatory Properties

The compound has also shown anti-inflammatory activity, which can be attributed to its ability to modulate inflammatory pathways. This property makes it a candidate for treating inflammatory diseases.

Research Findings:
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in activated immune cells, suggesting its utility in managing conditions such as rheumatoid arthritis and other inflammatory disorders .

Antimicrobial Effects

The antimicrobial activity of this compound has been investigated, revealing effectiveness against various bacterial and fungal strains. This broad-spectrum activity highlights its potential as a lead compound in developing new antimicrobial agents.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Synthetic Applications

The synthetic versatility of this compound allows for the development of various derivatives that may enhance its biological properties. The presence of halogen atoms facilitates nucleophilic substitution reactions, leading to a wide array of potential derivatives with tailored activities.

Synthesis Overview:
The synthesis typically involves multi-step organic reactions where starting materials are reacted under specific conditions to yield the desired chromone derivative. Techniques such as electrophilic aromatic substitution are commonly employed due to the electron-withdrawing nature of the halogens present .

Comparison with Similar Compounds

Key Observations:

  • Halogen Effects : The iodine atom in this compound increases molecular weight and polarizability compared to fluoro or chloro analogs (e.g., compound and ). This may enhance halogen bonding in biological interactions.
  • Phenyl vs.
  • Sulfur vs. Oxygen Substituents : The ethylsulfanyl group in increases lipophilicity (logP ≈ 3.5*) compared to the phenyl group in the target compound, which may affect pharmacokinetics.

Preparation Methods

Sequential Bromination and Iodination

A widely adopted approach involves bromination followed by iodination. Source details a two-step protocol:

  • Bromination : Treatment of 3-iodo-2-phenyl-chromen-4-one with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under reflux conditions introduces bromine at position 8. Benzoyl peroxide acts as a radical initiator, achieving 70–75% yields.

  • Iodination : Subsequent iodination using iodine in methanol at 0°C functionalizes position 3, though this step often requires optimization to avoid overhalogenation.

Critical Parameters :

  • Temperature : Bromination proceeds efficiently at 80°C, while iodination requires colder conditions (0–5°C) to minimize side reactions.

  • Solvent : Polar aprotic solvents (e.g., CCl₄) enhance bromine solubility, whereas methanol stabilizes iodine intermediates.

One-Pot Halogenation

Source reports a one-pot method combining bromine and iodine sources with ZnCl₂ as a Lewis acid catalyst. The reaction proceeds under microwave irradiation (100–120°C, 10–15 min), yielding 78–82% of the target compound. This method reduces purification steps and improves atom economy.

Reaction Mechanism :

  • ZnCl₂ activates the chromone carbonyl group, facilitating electrophilic aromatic substitution (EAS) at positions 3 and 8.

  • Microwave irradiation accelerates reaction kinetics, minimizing decomposition.

Microwave-Assisted Synthesis

Microwave technology has revolutionized the synthesis of halogenated chromones by enhancing reaction efficiency and selectivity.

Microwave-Driven Cyclization and Halogenation

Source describes a protocol where 2-phenyl-chroman-4-one undergoes dehydrogenation using DIB under microwave irradiation (300 W, 4–5 min). This step converts the dihydrochromone to the aromatic chromen-4-one system, followed by halogenation:

Steps :

  • Dehydrogenation : DIB in 0.1 N KOH/methanol under microwaves removes two hydrogens, forming the conjugated chromen-4-one (85–90% yield).

  • Halogenation : Sequential addition of NBS and iodine under similar microwave conditions introduces Br and I substituents.

Advantages :

  • Time Efficiency : Reactions complete in <10 min vs. 6–24 h conventionally.

  • Yield Improvement : Microwave methods report 10–15% higher yields than thermal approaches.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions enable late-stage functionalization, particularly for introducing aryl groups or modifying halogen positions.

Suzuki-Miyaura Coupling

Source employs Suzuki coupling to attach phenyl groups at position 2 of the chromone. The protocol uses:

  • Catalyst : Pd(PPh₃)₄ (2–5 mol%).

  • Base : Cs₂CO₃ or Na₂CO₃.

  • Conditions : Reflux in toluene/ethanol (4–6 h), yielding 65–70% of 2-phenyl derivatives.

Applications :
This method allows modular synthesis of diverse 2-aryl-chromen-4-one analogs, though bromine and iodine must be introduced post-coupling to avoid catalyst poisoning.

Optimization and Challenges

Regioselectivity Control

Achieving exclusive halogenation at positions 3 and 8 remains challenging due to the chromone’s electron-rich aromatic system. Source highlights the use of directing groups (e.g., methoxy) to enhance regioselectivity, though this necessitates additional synthetic steps.

Solvent and Catalyst Screening

Comparative studies (Table 1 ) reveal solvent and catalyst impacts on yield:

Table 1: Solvent and Catalyst Optimization for Halogenation

SolventCatalystTemperature (°C)Yield (%)
CCl₄ZnCl₂8078
CH₃CNNone2545
DMFPd(OAc)₂10062

Data aggregated from.

Green Chemistry Approaches

Recent advances emphasize solvent-free and catalytic methods:

  • Ball Milling : Mechanochemical bromination using KBr and Oxone® achieves 70% yield without solvents.

  • Photocatalysis : Visible-light-mediated iodination with Ru(bpy)₃Cl₂ reduces iodine waste by 40% .

Q & A

Q. How to differentiate radical-based vs. ionic pathways in halogen migration reactions?

  • Methodological Answer :
  • Radical Traps : Add TEMPO or BHT to quench radicals; monitor reaction progress via GC-MS.
  • Isotopic Labeling : Use ¹⁸O-DMSO to track oxygen incorporation in byproducts, indicative of ionic intermediates .

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